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Abstract
FT3967385 is a potent and selective covalent inhibitor of Ubiquitin-Specific Protease 30

(USP30), a deubiquitinase localized to the outer mitochondrial membrane.[1] USP30 acts as a

negative regulator of mitophagy, the selective autophagic clearance of damaged mitochondria,

by counteracting the ubiquitination of mitochondrial outer membrane proteins.[1] Inhibition of

USP30 by FT3967385 enhances the ubiquitination of key mitochondrial proteins, such as

TOM20, thereby promoting the PINK1-Parkin signaling pathway and subsequent removal of

dysfunctional mitochondria.[1] These application notes provide detailed protocols for utilizing

FT3967385 in cell culture to study its effects on USP30 activity, target engagement, and

downstream modulation of mitophagy pathways.

Introduction
Mitochondrial quality control is a critical cellular process, and its dysregulation is implicated in a

variety of human diseases, including neurodegenerative disorders like Parkinson's disease.

The PINK1-Parkin pathway is a key mechanism for identifying and eliminating damaged

mitochondria. This process is initiated by the accumulation of PINK1 on the outer membrane of

depolarized mitochondria, leading to the recruitment and activation of the E3 ubiquitin ligase

Parkin. Parkin then ubiquitinates various mitochondrial outer membrane proteins, flagging the

damaged organelle for autophagic degradation.
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USP30 opposes this process by removing ubiquitin chains from mitochondrial substrates,

thereby dampening the mitophagy signal.[1] As a selective inhibitor of USP30, FT3967385
offers a valuable pharmacological tool to investigate the role of USP30 in mitochondrial

homeostasis and to explore the therapeutic potential of enhancing mitophagy.

Data Presentation
Table 1: In Vitro Activity of FT3967385

Parameter Value Cell Line Assay Reference

USP30 IC50 15-30 nM
Recombinant

human USP30

Ubiquitin-

Rhodamine 110

cleavage assay

[1]

Effective

Concentration
200 nM SH-SY5Y

TOM20

Ubiquitylation

Assay

[1]

Table 2: Cellular Effects of FT3967385 Treatment
Endpoint Observation Cell Line Conditions Reference

TOM20

Ubiquitylation
Increased SH-SY5Y

200 nM

FT3967385, 1-4h

Antimycin

A/Oligomycin A

(1µM each)

[1]

USP30 Target

Engagement
Confirmed SH-SY5Y

Low nanomolar

concentrations
[1]

Mitophagy Flux Increased
SH-SY5Y-

mitoQC

200-500 nM

FT3967385, 96h
[1]

p-Ser65-

Ubiquitin Levels
Increased SH-SY5Y

200 nM

FT3967385
[1]

Experimental Protocols
Cell Culture of SH-SY5Y Cells
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The human neuroblastoma cell line SH-SY5Y is a commonly used model for studying neuronal

function and neurodegenerative diseases.

Materials:

SH-SY5Y cells (ATCC® CRL-2266™)

Growth Medium: 1:1 mixture of Eagle's Minimum Essential Medium (EMEM) and F12

Medium

Fetal Bovine Serum (FBS), heat-inactivated

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

0.25% Trypsin-EDTA solution

Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ and Mg²⁺

Cell culture flasks, plates, and other sterile consumables

Protocol:

Prepare Complete Growth Medium: To the 1:1 EMEM/F12 base medium, add FBS to a final

concentration of 10% and Penicillin-Streptomycin to a final concentration of 1%.

Cell Thawing: Thaw a cryopreserved vial of SH-SY5Y cells rapidly in a 37°C water bath.

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed

complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and

resuspend the cell pellet in fresh complete growth medium.

Cell Maintenance: Culture cells in a T-75 flask at 37°C in a humidified atmosphere of 5%

CO₂.

Passaging: When cells reach 80-90% confluency, aspirate the growth medium and wash the

cell monolayer once with DPBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C

for 3-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth

medium and gently pipette to create a single-cell suspension. Centrifuge at 150 x g for 5
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minutes. Resuspend the cell pellet and seed new flasks at a ratio of 1:3 to 1:6. Change the

medium every 2-3 days.

Assessment of TOM20 Ubiquitylation by Western Blot
This protocol details the induction of mitophagy and subsequent analysis of TOM20

ubiquitylation in SH-SY5Y cells treated with FT3967385.

Materials:

SH-SY5Y cells

FT3967385

Antimycin A (from Streptomyces sp.)

Oligomycin A (from Streptomyces diastatochromogenes)

DMSO (vehicle control)

RIPA Lysis and Extraction Buffer

Protease and Phosphatase Inhibitor Cocktail

BCA Protein Assay Kit

4-15% Mini-PROTEAN® TGX™ Precast Protein Gels

Trans-Blot® Turbo™ Mini PVDF Transfer Packs

5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween® 20 (TBST) for blocking

Primary Antibodies:

Rabbit anti-TOM20 antibody

Mouse anti-Ubiquitin antibody

Mouse anti-β-Actin or anti-GAPDH antibody (loading control)
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HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

Clarity™ Western ECL Substrate

Chemiluminescence imaging system

Protocol:

Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates at a density that will result

in 80-90% confluency on the day of the experiment.

Pre-treat cells with 200 nM FT3967385 or DMSO for 2 hours.

Induce mitochondrial depolarization by adding Antimycin A and Oligomycin A to a final

concentration of 1 µM each.

Incubate for 1-4 hours at 37°C.

Cell Lysis: Aspirate the medium and wash cells twice with ice-cold DPBS. Add 100-150 µL of

ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with vortexing every 10 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

Protein Quantification: Determine the protein concentration of each lysate using the BCA

Protein Assay Kit according to the manufacturer's instructions.

Sample Preparation for SDS-PAGE: Mix 20-30 µg of protein with 4x Laemmli sample buffer

and boil at 95-100°C for 5 minutes.

Western Blotting:

Load samples onto a 4-15% SDS-PAGE gel and run until the dye front reaches the

bottom.

Transfer proteins to a PVDF membrane using a semi-dry or wet transfer system.
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Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Incubate the membrane with primary antibodies against TOM20 and Ubiquitin overnight at

4°C with gentle agitation.

Wash the membrane three times for 5-10 minutes each with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times for 10 minutes each with TBST.

Prepare and apply the ECL substrate according to the manufacturer's instructions.

Capture the chemiluminescent signal using an imaging system.

Strip the membrane (if necessary) and re-probe for a loading control (β-Actin or GAPDH).

Data Analysis: Quantify the band intensities for ubiquitinated TOM20 (higher molecular

weight smear or distinct bands above the unmodified TOM20 band) and normalize to the

loading control.

USP30 Target Engagement using Activity-Based Probe
(ABP) Assay
This protocol assesses the direct engagement of FT3967385 with USP30 in cell lysates using a

ubiquitin-propargylamide (Ub-PA) probe.[1]

Materials:

SH-SY5Y cells

FT3967385

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with

freshly added protease inhibitors
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Ubiquitin-propargylamide (Ub-PA) probe

Primary antibody: Rabbit anti-USP30 antibody

Other reagents and equipment for Western blotting as described in Protocol 2.

Protocol:

Cell Treatment and Lysis: Treat SH-SY5Y cells with varying concentrations of FT3967385 for

2-4 hours. Prepare cell lysates as described in Protocol 2, steps 5-8.

Probe Labeling: Incubate 20-50 µg of cell lysate with 1-2 µM of Ub-PA probe for 30 minutes

at 37°C. The probe will covalently bind to the active site of USP30.

Sample Preparation and Western Blotting: Stop the reaction by adding Laemmli sample

buffer and boiling. Perform SDS-PAGE and Western blotting as described in Protocol 2.

Detection: Probe the membrane with an anti-USP30 antibody.

Analysis: A successful target engagement by FT3967385 will prevent the binding of the Ub-

PA probe to USP30. This will be observed as a decrease in the intensity of the higher

molecular weight band (USP30-Ub-PA adduct) and an increase in the intensity of the lower

molecular weight band (unbound USP30) with increasing concentrations of FT3967385.
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Caption: The PINK1-Parkin mitophagy pathway and the inhibitory role of FT3967385 on

USP30.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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